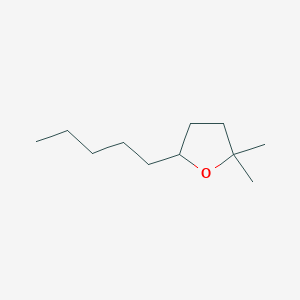
2,2-Dimethyl-5-pentyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-n-pentyltetrahydrofuran is an organic compound with the molecular formula C11H22O It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups and a pentyl group attached to the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-n-pentyltetrahydrofuran can be achieved through the dehydration of 2-methyl-2,5-decanediol. The procedure involves placing 37.6 g (0.2 mole) of 2-methyl-2,5-decanediol and 17 g of 85% phosphoric acid in a 100-ml, three-necked, round-bottomed flask fitted with a sealed mechanical stirrer, a reflux condenser, and a thermometer. The mixture is heated and maintained at 125°C for 40 minutes. After the reaction, the acidic lower layer is discarded, and the organic layer is washed with lukewarm distilled water. Distillation of the resulting crude oil yields pure 5,5-Dimethyl-2-n-pentyltetrahydrofuran as a colorless liquid .
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-2-n-pentyltetrahydrofuran are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-n-pentyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-n-pentyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-n-pentyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-heptyltetrahydrofuran: Similar structure with a heptyl group instead of a pentyl group.
2,2-Dimethyl-5-pentyltetrahydrofuran: Similar structure with different positioning of methyl groups.
Uniqueness
5,5-Dimethyl-2-n-pentyltetrahydrofuran is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
2,2-dimethyl-5-pentyloxolane |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-10-8-9-11(2,3)12-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MOIIWKQXQYQQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















